(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride
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Overview
Description
(1R,3R)-3-Ethoxy-7-oxaspiro[35]nonan-1-amine;hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the ethoxy and amine groups. One common method involves the reaction of a suitable precursor with ethyl alcohol and ammonia under controlled conditions. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups back to alcohols or amines.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride
- spiro[3.5]nonan-2-amine hydrochloride
Uniqueness
(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride is unique due to its specific spirocyclic structure and the presence of both ethoxy and amine groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10;/h8-9H,2-7,11H2,1H3;1H/t8-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHTVYJVEBXOBD-VTLYIQCISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCOCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H](C12CCOCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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